molecular formula C32H40N2O3 B14218949 5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide CAS No. 539412-90-3

5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide

Cat. No.: B14218949
CAS No.: 539412-90-3
M. Wt: 500.7 g/mol
InChI Key: RGRYVNSXQXRAGC-UHFFFAOYSA-N
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Description

5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of a dodecyloxy group and two diphenylamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide typically involves the following steps:

  • Formation of the Dodecyloxy Intermediate: : The initial step involves the preparation of the dodecyloxy intermediate. This can be achieved by reacting dodecanol with an appropriate halogenating agent, such as thionyl chloride, to form dodecyl chloride. The dodecyl chloride is then reacted with sodium phenoxide to form dodecyloxybenzene.

  • Formation of the Benzene-1,3-dicarboxylic Acid Derivative: : The next step involves the preparation of the benzene-1,3-dicarboxylic acid derivative. This can be achieved by reacting benzene-1,3-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride.

  • Coupling Reaction: : The final step involves the coupling of the dodecyloxybenzene with the benzene-1,3-dicarboxylic acid chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: The major products of oxidation may include carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can yield halogenated or nitrated derivatives of the compound.

Scientific Research Applications

5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxylate
  • 5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxylic acid

Uniqueness

5-(Dodecyloxy)-N~1~,N~3~-diphenylbenzene-1,3-dicarboxamide is unique due to its specific structural features, such as the presence of both dodecyloxy and diphenylamide groups. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

539412-90-3

Molecular Formula

C32H40N2O3

Molecular Weight

500.7 g/mol

IUPAC Name

5-dodecoxy-1-N,3-N-diphenylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C32H40N2O3/c1-2-3-4-5-6-7-8-9-10-17-22-37-30-24-26(31(35)33-28-18-13-11-14-19-28)23-27(25-30)32(36)34-29-20-15-12-16-21-29/h11-16,18-21,23-25H,2-10,17,22H2,1H3,(H,33,35)(H,34,36)

InChI Key

RGRYVNSXQXRAGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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